2-Hexenamide, 2-cyano-5-methyl-
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Overview
Description
2-Hexenamide, 2-cyano-5-methyl- is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol This compound is notable for its role as an impurity in the synthesis of Pregabalin, a medication used to treat epilepsy, neuropathic pain, and generalized anxiety disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenamide, 2-cyano-5-methyl- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 2-Hexenamide, 2-cyano-5-methyl- are not extensively documented. the general approach involves large-scale cyanoacetylation reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of 2-Hexenamide, 2-cyano-5-methyl-.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted amides and nitriles.
Scientific Research Applications
2-Hexenamide, 2-cyano-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: As an impurity in Pregabalin synthesis, it is crucial in quality control and pharmaceutical research.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its role as an intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the hexenamide moiety.
2-Cyano-3-methylbutyramide: Similar nitrile and amide functionalities but different carbon chain length.
2-Cyano-4-methylpentanamide: Similar structure with a different position of the methyl group.
Uniqueness
2-Hexenamide, 2-cyano-5-methyl- is unique due to its specific structure, which combines a cyano group with a hexenamide moiety. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
143420-53-5 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.197 |
IUPAC Name |
2-cyano-5-methylhex-2-enamide |
InChI |
InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11) |
InChI Key |
JYXALHBTQPXYHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC=C(C#N)C(=O)N |
Synonyms |
2-Hexenamide, 2-cyano-5-methyl- |
Origin of Product |
United States |
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